4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
Description
4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine (CAS: 349545-75-1) is a π-conjugated bipyridine derivative with a molecular formula of C₂₈H₂₄N₂O₂ and a molecular weight of 420.512 g/mol . The compound features ethenyl (-CH=CH-) bridges connecting 3-methoxyphenyl substituents to the 4,4' positions of the 2,2'-bipyridine core. The methoxy (-OCH₃) groups are electron-donating, enhancing intramolecular charge transfer (ICT) and stabilizing frontier molecular orbitals. This structural motif makes the compound a candidate for optoelectronic applications, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
349545-75-1 |
|---|---|
Molecular Formula |
C28H24N2O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethenyl]-2-[4-[2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3 |
InChI Key |
SBWREZXAQSZOHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Kreuzer-Feazel Reaction for Bipyridine Formation
The Kreuzer-Feazel reaction remains a cornerstone for constructing symmetrical bipyridines. A modified protocol employs 3-methoxybenzaldehyde derivatives in a condensation-cyclization sequence. Key parameters include:
-
Reagent system : NHOAc in glacial acetic acid at 120°C for 48 hours.
-
Yield optimization : Substituting traditional acid catalysts with HSO-MoO composites increases yields from 35% to 68% while reducing reaction time to 24 hours.
Crystallographic data from analogous complexes confirms the planar geometry essential for subsequent functionalization.
Functionalization Strategies for 4,4'-Positions
Introducing ethenyl-methoxyphenyl groups at the bipyridine 4,4'-positions demands careful selection of coupling methodologies:
Heck Coupling Methodology
Palladium-catalyzed Heck reactions demonstrate superior regioselectivity for ethenyl group installation:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)/PPh | 78 | |
| Base | EtN | - | |
| Temperature | 110°C | - | |
| Solvent | DMF/HO (3:1) | - |
NMR analysis (δ 7.89–6.78 ppm for aromatic protons, δ 3.73 ppm for methoxy groups) confirms successful coupling.
Wittig Reaction Approach
For laboratories lacking inert atmosphere capabilities, Wittig reactions offer a viable alternative:
-
Phosphorane synthesis : 3-Methoxybenzyltriphenylphosphonium bromide prepared in 92% yield using PPh/CBr.
-
Olefination conditions : Refluxing THF with LiHMDS base achieves 65% isolated yield.
Comparative studies show Heck coupling provides better stereocontrol (E:Z > 95:5) versus Wittig's 85:15 ratio.
Sequential Functionalization Techniques
Multi-step protocols address challenges in introducing two distinct functional groups:
Chloromethyl Intermediate Route
A strategic pathway via 4,4'-bis(chloromethyl)-2,2'-bipyridine enables gradual functionalization:
-
Core chlorination :
-
Nucleophilic substitution :
Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
Catalyst-Free Claisen-Schmidt Condensation
Eliminating transition metal catalysts reduces environmental impact:
Analytical Validation Protocols
Rigorous characterization ensures product integrity:
Spectroscopic Fingerprinting
Crystallographic Verification
Single-crystal X-ray diffraction of analogous complexes confirms:
Industrial-Scale Considerations
Translating laboratory syntheses to production requires addressing:
Emerging Methodologies
Cutting-edge techniques show promise for future optimization:
Flow Chemistry Systems
Microreactor technology enhances heat/mass transfer:
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used as an optical brightener in plastics and synthetic leathers.
Mechanism of Action
The mechanism of action of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine units can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique photophysical and electrochemical properties, making them useful in various applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Bipyridine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Application |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl-ethenyl | 420.51 | -OCH₃, -CH=CH- | DSSCs, OLEDs |
| 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | 5-Hexylthiophene | 504.72 | Thiophene, -C₆H₁₃ | DSSCs (e.g., C106 dye) |
| 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine | 4-Fluorophenyl, -CH₃ | 394.43 | -F, -CH₃ | Phosphorescent emitters |
| 4,4′-Bis[5-(hexylsulfanyl)-2-thienyl]-2,2′-bipyridine | Hexylsulfanyl-thiophene | 552.87 | -SC₆H₁₃, thiophene | Charge transport materials |
| 4,4'-Bis(phosphonate)-2,2'-bipyridine | Diethylphosphonate | 434.34 | -PO(OEt)₂ | Solar cell anchoring |
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound ’s 3-methoxyphenyl groups donate electrons via resonance, raising the highest occupied molecular orbital (HOMO) energy. In contrast, 4-fluorophenyl substituents (e.g., in 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine ) lower the HOMO due to electron-withdrawing -F groups, enhancing oxidative stability .
- Thiophene-based derivatives (e.g., C106 ) exhibit extended π-conjugation, reducing bandgaps and improving light absorption in DSSCs compared to methoxyphenyl systems .
Solubility and Aggregation: Bulky substituents like tert-butyl (e.g., HRD-1 in ) or hexyl chains (e.g., C106) improve solubility in organic solvents and reduce aggregation in thin films.
Charge Transport :
- Sulfur-containing derivatives (e.g., 4,4′-Bis[5-(hexylsulfanyl)-2-thienyl]-2,2′-bipyridine ) exhibit superior hole mobility due to thiophene’s planar structure and sulfur’s polarizability, outperforming methoxyphenyl systems in charge transport .
Key Insights:
- The target compound is synthesized via Wadsworth-Emmons reactions, leveraging phosphonate intermediates for efficient olefin formation . This method contrasts with Suzuki-Miyaura cross-coupling (used for fluorophenyl derivatives) and Sonogashira coupling (for thiophene systems), which require transition-metal catalysts .
Optoelectronic Performance
Table 3: Photophysical and Electrochemical Data
Analysis:
- The target compound’s lower absorption wavelength (380 nm) compared to thiophene-based systems (540 nm) suggests a narrower π-conjugation system. Its HOMO (-5.2 eV) is higher than fluorophenyl derivatives (-5.8 eV), indicating easier oxidation but reduced stability .
- Thiophene derivatives (e.g., C106 ) achieve higher DSSC efficiencies due to broader absorption spectra and better charge injection into TiO₂ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine with high yield and purity?
- Methodology : The compound can be synthesized via a Heck coupling reaction using 4,4'-dimethyl-2,2'-bipyridine and 3-methoxybenzaldehyde in dry DMF under nitrogen. Tert-butyl hydroperoxide is added as an oxidizing agent, followed by 24-hour stirring. Purification involves precipitation in cold water, filtration, and recrystallization in hot acetic acid or chloroform, yielding ~77–81% purity .
- Critical Considerations : Ensure strict control of reaction conditions (temperature, stoichiometry) to avoid isomerization or byproducts. Use TLC or HPLC to monitor reaction progress and confirm purity via -NMR and mass spectrometry .
Q. How do structural variations (e.g., methoxy group position) affect the compound’s photophysical properties?
- Methodology : Compare the UV-vis absorption and emission spectra of isomers (meta- vs. ortho-substituted methoxyphenyl groups). For meta-substituted derivatives (e.g., 3-methoxyphenyl), a bathochromic shift is observed due to extended π-conjugation, enhancing molar extinction coefficients (~30,000 Mcm at 450 nm) .
- Data Interpretation : Use TD-DFT calculations to correlate experimental spectra with electronic transitions. Note that steric hindrance in ortho-substituted analogs reduces planarity, diminishing absorption intensity .
Q. What are the recommended protocols for safe handling and storage of this compound?
- Safety Guidelines : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for synthesis. Store in airtight containers at 4°C under inert gas (argon) to prevent oxidation. Dispose of waste via approved chemical disposal services .
Advanced Research Questions
Q. How can this compound be integrated into dye-sensitized solar cells (DSSCs) to improve power conversion efficiency?
- Experimental Design : Anchor the compound onto TiO nanoparticles via carboxylate groups (introduced via post-synthetic modification). Measure incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS) to assess charge injection and recombination rates.
- Performance Metrics : Ruthenium complexes incorporating similar ligands achieve >10% efficiency due to broad absorption into the near-IR (~920 nm) and high molar extinction coefficients .
Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?
- Analysis Framework : Compare coordination geometries (e.g., octahedral Ru(II) vs. square-planar Pt(II)) using X-ray crystallography. For Ru(II) complexes, axial NCS ligands enhance charge transfer, while Pt(II) analogs show lower catalytic turnover due to steric constraints .
- Data Reconciliation : Use cyclic voltammetry to correlate redox potentials (e.g., Ru at ~1.2 V vs. NHE) with catalytic activity in hydrogen evolution or oxidation reactions .
Q. How does the ligand’s electronic structure influence excited-state dynamics in luminescent metal-organic frameworks (MOFs)?
- Methodology : Synthesize MOFs using the ligand and Zn or Zr nodes. Characterize via time-resolved photoluminescence (TRPL) and transient absorption spectroscopy.
- Key Findings : The ligand’s conjugated ethenyl groups facilitate long-lived triplet states (~500 ns), enabling applications in light-harvesting and sensing. Tune emission by modifying methoxy substituents .
Q. What computational methods best predict the ligand’s binding affinity in biological systems?
- Approach : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using protein targets (e.g., DNA gyrase). Validate with surface plasmon resonance (SPR) to quantify binding constants () .
- Challenges : Account for solvent effects (e.g., DMSO vs. aqueous buffer) and protonation states of the bipyridine nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
